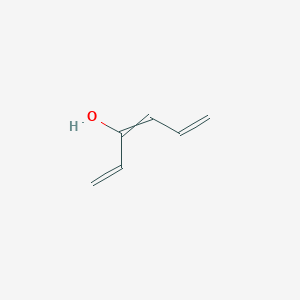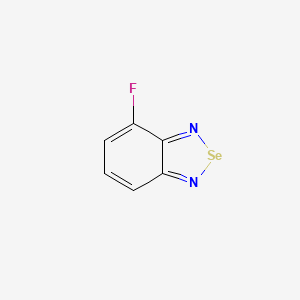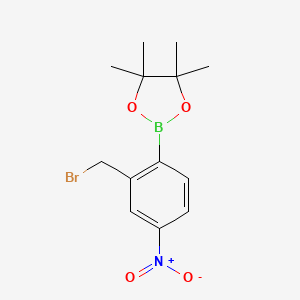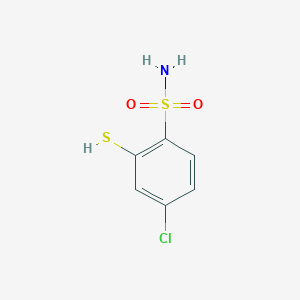![molecular formula C13H26OS2Si B12522526 3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one CAS No. 668460-66-0](/img/structure/B12522526.png)
3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one is a chemical compound with a unique structure that includes a trimethylsilyl group and a dithiane ring
Vorbereitungsmethoden
The synthesis of 3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one typically involves multiple steps. One common method includes the reaction of 3,3-dimethyl-1-butyne with trimethylsilyl chloride in the presence of a base to form the trimethylsilyl derivative. This intermediate is then reacted with 1,3-dithiane under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antifungal and antibacterial properties
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique reactivity and stability
Wirkmechanismus
The mechanism by which 3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one exerts its effects involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The dithiane ring can act as a protecting group for carbonyl compounds, facilitating selective reactions .
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one can be compared with similar compounds such as:
3,3-Dimethyl-1-trimethylsilyl-1-butyne: This compound shares the trimethylsilyl group but lacks the dithiane ring, making it less versatile in certain reactions.
3,3-Dimethyl-2-butanol, trimethylsilyl ether: This compound has a similar structure but with an alcohol group instead of a ketone, leading to different reactivity and applications.
(1-tert-Butylvinyloxy)trimethylsilane: This compound also contains a trimethylsilyl group but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its combination of the trimethylsilyl group and the dithiane ring, providing a balance of stability and reactivity that is valuable in various chemical processes.
Eigenschaften
CAS-Nummer |
668460-66-0 |
|---|---|
Molekularformel |
C13H26OS2Si |
Molekulargewicht |
290.6 g/mol |
IUPAC-Name |
3,3-dimethyl-1-(2-trimethylsilyl-1,3-dithian-2-yl)butan-2-one |
InChI |
InChI=1S/C13H26OS2Si/c1-12(2,3)11(14)10-13(17(4,5)6)15-8-7-9-16-13/h7-10H2,1-6H3 |
InChI-Schlüssel |
KRZKPNALKAUXSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CC1(SCCCS1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-2-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propanenitrile](/img/structure/B12522452.png)

silane](/img/structure/B12522467.png)
![4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine](/img/structure/B12522473.png)


![9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12522490.png)

![2-[Imino(phenyl)methyl]-5-nitroaniline](/img/structure/B12522506.png)


![1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane](/img/structure/B12522523.png)
